![molecular formula C16H14FN3O3S3 B2997380 3-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide CAS No. 887202-07-5](/img/structure/B2997380.png)
3-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide
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Overview
Description
Benzo[d]thiazole is a heterocyclic compound that is often used as a building block in organic synthesis . It is part of the structure of the compound you mentioned. Fluorophenyl groups and sulfamoyl groups are also present in the compound, which may contribute to its properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazole ring, fluorophenyl group, and sulfamoyl group would all contribute to the overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzo[d]thiazole compounds can undergo a variety of reactions, including protodeboronation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorophenyl and sulfamoyl groups could influence properties such as solubility, melting point, and reactivity .
Scientific Research Applications
- Excited-State Hydrogen Bond and Proton Transfer : In solvents of varying polarity, the compound undergoes excited-state hydrogen bond interactions and proton transfers. Ab initio calculations reveal that solvent polarity affects these processes. The absorption and fluorescence emission spectra align with experimental data. Additionally, the strength of the excited-state hydrogen bond depends on solvent effects and the electronegativity of the proton donor and acceptor. Increasing solvent polarity inhibits the excited-state intramolecular proton transfer (ESIPT) reaction of the compound .
Luminescent Materials
The compound can serve as a luminescent material due to its unique structure. Specifically, two functionalized ligands—BTZ-Cz-OH and BTZ-DCz-OH —based on the 2-(benzo[d]thiazol-2-yl)phenol scaffold, along with their boron complexes (BTZ-Cz-BF and BTZ-DCz-BF ), exhibit promising luminescent properties. These materials have been characterized using NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis. Their good thermal stability and electrochemical stability make them attractive for optoelectronic applications .
Computational Chemistry and Quantum Mechanics
Researchers can use computational methods to explore the compound’s electronic structure, energetics, and reactivity. Density functional theory (DFT) calculations can provide insights into its stability, charge distribution, and potential energy surfaces.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibitHIV-1 Reverse Transcriptase (RT) and Heparanase . These enzymes play crucial roles in the replication of HIV-1 and tumor metastasis, respectively.
Mode of Action
Similar compounds have shown to exhibitnon-competitive inhibition of their targets . This means that the compound binds to an allosteric site on the enzyme, changing its conformation and reducing its activity .
Biochemical Pathways
Inhibition of hiv-1 rt would disrupt theHIV replication cycle , while inhibition of Heparanase would affect tumor metastasis and angiogenesis .
Result of Action
Similar compounds have shownantiproliferative activity against certain cancer cell lines and inhibitory activity against HIV-1 .
properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S3/c17-10-1-3-11(4-2-10)24-8-7-15(21)20-16-19-13-6-5-12(26(18,22)23)9-14(13)25-16/h1-6,9H,7-8H2,(H2,18,22,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYLSLRTYUSCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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